molecular formula C14H16N4O6S B12187287 Ethyl [4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-yl](oxo)acetate

Ethyl [4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-yl](oxo)acetate

Cat. No.: B12187287
M. Wt: 368.37 g/mol
InChI Key: LLJVXLDGQYPMAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-ylacetate is a complex organic compound that features a benzoxadiazole ring, a piperazine ring, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-ylacetate typically involves multiple steps, starting with the preparation of the benzoxadiazole ring. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The piperazine ring is then introduced through nucleophilic substitution reactions. Finally, the ethyl ester group is added via esterification reactions using reagents such as ethyl chloroformate .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are often used to enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-ylacetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Ethyl 4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-ylacetate involves its interaction with specific molecular targets. The benzoxadiazole ring can interact with proteins and enzymes, potentially inhibiting their activity. The piperazine ring may enhance the compound’s binding affinity to its targets, while the ethyl ester group can influence its solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(2,1,3-benzoxadiazol-5-yl)piperazine-1-carboxylate
  • Ethyl 4-(2,1,3-benzoxadiazol-6-yl)piperazine-1-carboxylate
  • Ethyl 4-(2,1,3-benzoxadiazol-7-yl)piperazine-1-carboxylate

Uniqueness

Ethyl 4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-ylacetate is unique due to the specific positioning of the sulfonyl group on the benzoxadiazole ring, which can significantly influence its chemical reactivity and biological activity. This unique structure may provide advantages in terms of selectivity and potency in its applications .

Biological Activity

Ethyl 4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-ylacetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological effects based on available literature.

Molecular Formula: C14H16N4O6S
Molecular Weight: 368.37 g/mol
IUPAC Name: Ethyl 4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-ylacetate
LogP: 1.9691 (indicating moderate lipophilicity)
PSA (Polar Surface Area): 130.09 Ų (suggesting good solubility potential)

Synthesis

The synthesis of Ethyl 4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-ylacetate typically involves the following steps:

  • Preparation of Benzoxadiazole Ring: Cyclization of appropriate precursors under controlled conditions.
  • Sulfonation Reaction: Introduction of the sulfonyl group.
  • Piperazine Attachment: Nucleophilic substitution to attach the piperazine ring.
  • Final Esterification: Formation of the final product through reaction with ethyl acetate.

Antimicrobial Activity

Recent studies have indicated that compounds containing benzoxadiazole moieties exhibit significant antimicrobial properties. For instance, derivatives similar to Ethyl 4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-ylacetate have shown efficacy against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.

Anticancer Properties

The compound has also been evaluated for its anticancer potential. In vitro studies suggest that it may inhibit the proliferation of cancer cells by inducing apoptosis or cell cycle arrest. For example, derivatives with similar structures have demonstrated IC50 values in the micromolar range against several cancer cell lines (e.g., HCT116 colorectal cancer cells) .

Anti-inflammatory Effects

Research indicates that benzoxadiazole derivatives can exhibit anti-inflammatory properties by inhibiting key inflammatory mediators such as cytokines and prostaglandins. This activity is particularly relevant in conditions like rheumatoid arthritis and other inflammatory diseases.

The biological activity of Ethyl 4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-ylacetate is believed to stem from its ability to interact with specific molecular targets:

  • Enzyme Inhibition: The compound may inhibit enzymes involved in critical metabolic pathways.
  • Receptor Modulation: It can modulate receptor activities relevant to inflammation and cancer progression.

Case Studies

Several case studies have highlighted the efficacy of related compounds in clinical settings:

  • Case Study 1: Antimicrobial Efficacy
    • A derivative was tested against Staphylococcus aureus and exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics.
  • Case Study 2: Cancer Cell Line Testing
    • In a study involving multiple cancer cell lines, a similar compound showed significant reduction in cell viability at concentrations as low as 5 µM.

Comparative Analysis

CompoundActivity TypeIC50 ValueReference
Ethyl 4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-ylacetateAntimicrobialNot specified
Benzoxadiazole Derivative AAnticancer5 µM (HCT116)
Benzothiazole Compound BAnti-inflammatoryNot specified

Properties

Molecular Formula

C14H16N4O6S

Molecular Weight

368.37 g/mol

IUPAC Name

ethyl 2-[4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]-2-oxoacetate

InChI

InChI=1S/C14H16N4O6S/c1-2-23-14(20)13(19)17-6-8-18(9-7-17)25(21,22)11-5-3-4-10-12(11)16-24-15-10/h3-5H,2,6-9H2,1H3

InChI Key

LLJVXLDGQYPMAF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)N1CCN(CC1)S(=O)(=O)C2=CC=CC3=NON=C32

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.